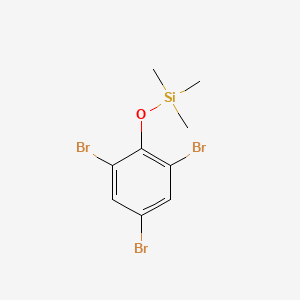

Silane, trimethyl(2,4,6-tribromophenoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silane, trimethyl(2,4,6-tribromophenoxy)- is a chemical compound with the molecular formula C9H11Br3OSi. It is characterized by the presence of a silane group bonded to a trimethyl group and a 2,4,6-tribromophenoxy group. This compound is notable for its unique structure, which includes multiple bromine atoms and a phenoxy group, making it an interesting subject for various chemical studies .

Preparation Methods

The synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)- typically involves the reaction of trimethylsilyl chloride with 2,4,6-tribromophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2,4,6-tribromophenol+trimethylsilyl chloride→Silane, trimethyl(2,4,6-tribromophenoxy)-+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Silane, trimethyl(2,4,6-tribromophenoxy)- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.

Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and other related compounds.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, trimethyl(2,4,6-tribromophenoxy)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-oxygen bonds.

Biology: The compound can be used in the modification of biomolecules for various biochemical studies.

Mechanism of Action

The mechanism of action of Silane, trimethyl(2,4,6-tribromophenoxy)- involves its ability to form stable bonds with other molecules through its silane group. This allows it to act as a cross-linking agent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Silane, trimethyl(2,4,6-tribromophenoxy)- can be compared with other similar compounds such as:

Trimethylsilyl chloride: A precursor in the synthesis of various silane compounds.

2,4,6-tribromophenol: A key reactant in the synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)-.

Trimethylsilyl ethers: Compounds with similar silane groups but different substituents.

The uniqueness of Silane, trimethyl(2,4,6-tribromophenoxy)- lies in its combination of a silane group with a tribromophenoxy group, which imparts distinct chemical properties and reactivity .

Biological Activity

Silane, trimethyl(2,4,6-tribromophenoxy)- (chemical formula: C9H11Br3OSi), is a compound of significant interest due to its applications in flame retardancy and potential biological effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

Silane, trimethyl(2,4,6-tribromophenoxy)- is characterized by a silane backbone with three brominated phenoxy groups. Its molecular structure contributes to its hydrophobic properties and potential bioaccumulation in biological systems.

Biological Activity

Mechanisms of Action:

- Endocrine Disruption : Studies have shown that brominated compounds like 2,4,6-tribromophenol (2,4,6-TBP), a metabolite of silane trimethyl(2,4,6-tribromophenoxy)-, can disrupt endocrine function by binding to transthyretin and inhibiting thyroid hormone metabolism .

- Toxicity Profiles : The compound exhibits cytotoxic effects in various cell lines. In vitro studies indicate that it can induce oxidative stress and apoptosis in human liver cells .

Toxicological Data:

- Acute Toxicity : Animal studies have demonstrated that high doses can lead to significant liver damage and alterations in metabolic pathways .

- Chronic Exposure : Long-term exposure has been linked to reproductive and developmental toxicity in rodent models .

Case Studies

-

Biotransformation Studies :

- A study investigated the biotransformation of silane trimethyl(2,4,6-tribromophenoxy)- using human and rat liver microsomes. The results indicated that it is rapidly metabolized into 2,4,6-TBP with a half-life of approximately 1.1 hours in humans and 2.2 hours in rats. This suggests that the biological effects observed may be primarily due to its metabolites rather than the parent compound itself .

- Environmental Impact Assessment :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 335.06 g/mol |

| Log P (octanol-water partition) | 5.12 |

| Acute Toxicity (LD50) | 250 mg/kg (rat) |

| Half-life (Human Liver) | 1.1 hours |

| Half-life (Rat Liver) | 2.2 hours |

Properties

CAS No. |

55454-60-9 |

|---|---|

Molecular Formula |

C9H11Br3OSi |

Molecular Weight |

402.98 g/mol |

IUPAC Name |

trimethyl-(2,4,6-tribromophenoxy)silane |

InChI |

InChI=1S/C9H11Br3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |

InChI Key |

DPLVCJQKKTYFED-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.